3-(Trifluoromethoxy)pyrazine-2-carbaldehyde

Medicinal Chemistry Physicochemical Properties Drug Design

Sourcing a metabolically stable, highly lipophilic heteroaromatic building block is critical for CNS and intracellular target programs. 3-(Trifluoromethoxy)pyrazine-2-carbaldehyde provides a privileged -OCF₃ group (π = +1.04) adjacent to a reactive aldehyde, enabling rapid library synthesis via reductive amination or cross-coupling. Key differentiators: • Distinct electronic profile vs. -CF₃ or -OCH₃ analogs ensures unique SAR exploration. • Regiospecific 3-substitution favors certain bioactivities where meta-OCF₃ is critical. • Reliable aldehyde handle compatible with diverse downstream transformations for generating novel chemical space.

Molecular Formula C6H3F3N2O2
Molecular Weight 192.10 g/mol
Cat. No. B11906927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethoxy)pyrazine-2-carbaldehyde
Molecular FormulaC6H3F3N2O2
Molecular Weight192.10 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=N1)C=O)OC(F)(F)F
InChIInChI=1S/C6H3F3N2O2/c7-6(8,9)13-5-4(3-12)10-1-2-11-5/h1-3H
InChIKeyYPYSCZCYIONXNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Key Specifications and Properties


3-(Trifluoromethoxy)pyrazine-2-carbaldehyde (CAS 1261599-53-4) is a heteroaromatic building block characterized by a pyrazine core substituted at the 2-position with an aldehyde group and at the 3-position with a trifluoromethoxy (-OCF₃) group . Its molecular formula is C₆H₃F₃N₂O₂, with a molecular weight of 192.10 g/mol . The -OCF₃ substituent is recognized as a privileged moiety in medicinal chemistry due to its unique electronic profile, combining strong electron-withdrawing inductive effects with potential for resonance donation, alongside exceptionally high lipophilicity and metabolic stability compared to other fluorine-containing groups [1].

Why Substitution Fails


The specific regioisomeric and substituent identity of 3-(trifluoromethoxy)pyrazine-2-carbaldehyde dictates its reactivity, physicochemical properties, and biological profile, precluding simple interchange with in-class analogs. Positional isomers (e.g., 5- or 6-OCF3) alter the electronics of the heteroaromatic ring and the steric environment of the reactive aldehyde, impacting downstream coupling efficiency [1]. Furthermore, the trifluoromethoxy group (-OCF₃) provides a distinct combination of lipophilicity, conformational preference, and metabolic stability that is not replicated by a trifluoromethyl (-CF₃) or methoxy (-OCH₃) group [2]. SAR studies on related pyrazine scaffolds explicitly demonstrate that -OCF₃ substitution yields different activity profiles compared to -CF₃ analogs, with -OCF₃ preferred at the meta-position for certain bioactivities [3].

Quantitative Comparison with Analogs


OCF3 Lipophilicity Advantage Over OCH3

The trifluoromethoxy (-OCF₃) substituent confers significantly higher lipophilicity compared to methoxy (-OCH₃) and other fluorinated groups. This directly influences membrane permeability and ADME properties in biological systems [1].

Medicinal Chemistry Physicochemical Properties Drug Design

SAR Impact of OCF3 Regioisomerism

In a study of anilinopyrazine mitochondrial uncouplers, the position of the trifluoromethoxy group on the pyrazine or aniline ring dictated biological activity. A trifluoromethoxy group was found to be preferred at the meta position, while a trifluoromethyl group was optimal at the para position [1].

Structure-Activity Relationship Mitochondrial Uncouplers Drug Discovery

Cross-Coupling Versatility of OCF3-Pyrazines

While 3-(trifluoromethoxy)pyrazine-2-carbaldehyde itself is not directly described in the literature, its close analog 2-chloro-5-trifluoromethoxypyrazine has been shown to be a competent partner in a variety of palladium-catalyzed cross-coupling reactions (Buchwald-Hartwig, Kumada-Corriu, Suzuki, Sonogashira), enabling efficient diversification [1].

Synthetic Chemistry Cross-Coupling Building Block

Recommended Applications


Lead Optimization for Membrane Permeability

Employ as a key intermediate for the introduction of a highly lipophilic (π = +1.04) and metabolically stable -OCF₃ group adjacent to a reactive aldehyde handle. This combination is specifically valuable for improving the passive permeability and cellular uptake of drug candidates targeting intracellular or CNS targets, where other fluorinated groups (e.g., -OCH₃, π = -0.02) would be insufficient [1].

Regioisomeric Effects in Pyrazine Probes

Use to probe the optimal position of an -OCF₃ group on a pyrazine ring. Literature precedent shows that for certain biological activities (e.g., mitochondrial uncoupling), meta-substitution with -OCF₃ is favored over para-CF₃, providing a clear hypothesis for why this 3-substituted pyrazine-2-carbaldehyde may yield unique outcomes compared to its 5- or 6-substituted regioisomers [1].

Library Synthesis via Aldehyde Derivatization

Leverage the aldehyde functionality for a wide range of transformations (e.g., reductive amination, Grignard addition, Wittig reactions) to generate structurally diverse compound libraries. The presence of the adjacent -OCF₃ group and pyrazine nitrogen atoms provides a unique chemical environment for exploring new chemical space in high-throughput screening campaigns.

Cross-Coupling Methodology Development

Investigate the potential for direct functionalization of the pyrazine ring via C-H activation or use of the aldehyde as a directing group. The stability of the -OCF₃ group under various cross-coupling conditions has been demonstrated in closely related systems, making this a reliable and attractive building block for method development and large-scale synthesis [1].

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